(R)-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride
CAS No.: 1391519-06-4
Cat. No.: VC0152212
Molecular Formula: C11H12Cl2F3N
Molecular Weight: 286.119
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1391519-06-4 |
---|---|
Molecular Formula | C11H12Cl2F3N |
Molecular Weight | 286.119 |
IUPAC Name | (2R)-2-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C11H11ClF3N.ClH/c12-9-4-3-7(11(13,14)15)6-8(9)10-2-1-5-16-10;/h3-4,6,10,16H,1-2,5H2;1H/t10-;/m1./s1 |
Standard InChI Key | OHWIOZGVNMBSEA-HNCPQSOCSA-N |
SMILES | C1CC(NC1)C2=C(C=CC(=C2)C(F)(F)F)Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
(R)-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride is a chiral compound with the R configuration at the stereogenic center of the pyrrolidine ring. The comprehensive chemical identification data for this compound is presented in Table 1.
Chemical Identification Data
Parameter | Value |
---|---|
CAS No. | 1391519-06-4 |
Molecular Formula | C11H12Cl2F3N |
Molecular Weight | 286.119 g/mol |
IUPAC Name | (2R)-2-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C11H11ClF3N.ClH/c12-9-4-3-7(11(13,14)15)6-8(9)10-2-1-5-16-10;/h3-4,6,10,16H,1-2,5H2;1H/t10-;/m1./s1 |
Standard InChIKey | OHWIOZGVNMBSEA-HNCPQSOCSA-N |
SMILES Notation | C1CC(NC1)C2=C(C=CC(=C2)C(F)(F)F)Cl.Cl |
The compound consists of a pyrrolidine ring with an (R)-configuration at the 2-position, connected to a phenyl ring bearing a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position of the phenyl ring. Additionally, the nitrogen of the pyrrolidine is protonated and paired with a chloride counter-ion, forming the hydrochloride salt .
Structural Features
The structure of (R)-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride exhibits several important features:
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A five-membered pyrrolidine ring with an (R)-stereocenter at the 2-position
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A phenyl group connected to the 2-position of the pyrrolidine ring
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A chlorine atom at the ortho position of the phenyl ring
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A trifluoromethyl group at the meta position of the phenyl ring
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The nitrogen of the pyrrolidine is protonated (as a hydrochloride salt)
This unique combination of structural elements contributes to the compound's chemical reactivity, physical properties, and potential biological activities.
Physical and Chemical Properties
Understanding the physical and chemical properties of (R)-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride is essential for its characterization, handling, and application in research settings.
Physical Properties
Property | Description |
---|---|
Physical State | Solid/crystalline form at room temperature |
Appearance | Typically a white to off-white crystalline powder |
Solubility | Soluble in polar organic solvents such as methanol, ethanol, DMSO |
Stability | Generally stable under normal laboratory conditions |
The compound exists primarily as a solid or crystalline form at ambient temperature. As a hydrochloride salt, it typically demonstrates improved stability and solubility in various solvents compared to its free base form.
Chemical Properties
(R)-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride belongs to the class of halogenated organic compounds. The presence of the trifluoromethyl group significantly influences its chemical properties, including:
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Enhanced lipophilicity due to the trifluoromethyl group
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Increased metabolic stability compared to non-fluorinated analogs
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Altered electronic properties of the aromatic ring due to the electron-withdrawing effects of both the chlorine and trifluoromethyl substituents
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Potential for hydrogen bonding through the pyrrolidine nitrogen
The chlorine substituent at the 2-position of the phenyl ring creates steric constraints and influences the orientation of the phenyl ring relative to the pyrrolidine ring, which may impact the compound's biological activity and binding properties.
Applications and Research Value
(R)-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride has significant potential in various scientific fields due to its unique structural features.
Medicinal Chemistry Value
Compounds containing the pyrrolidine ring and halogenated aromatic substituents often exhibit interesting biological activities. The specific features of (R)-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride that may contribute to its value in medicinal chemistry include:
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The chiral pyrrolidine scaffold, which is found in numerous bioactive compounds
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The trifluoromethyl group, which often enhances metabolic stability and lipophilicity when incorporated into drug candidates
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The chloro substituent, which can facilitate specific interactions with biological targets
Desired Concentration | Amount of Compound for 10 mL Solution |
---|---|
1 mM | 2.86 mg |
5 mM | 14.31 mg |
10 mM | 28.61 mg |
Stock solutions should be stored appropriately to prevent degradation. When stored at -80°C, solutions may remain stable for up to 6 months, while storage at -20°C may limit stability to approximately 1 month .
Analytical Characterization
Analytical characterization of (R)-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride is essential for confirming its identity, purity, and structural features.
Spectroscopic Analysis
Spectroscopic methods that could be used for characterization include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 19F)
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Infrared (IR) spectroscopy
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Mass spectrometry (MS)
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Ultraviolet-visible (UV-Vis) spectroscopy
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and other chromatographic techniques can be used to assess the purity of (R)-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride and separate it from potential impurities or stereoisomers.
Chiral Analysis
Given the stereogenic center in the compound, chiral HPLC or other chiral analytical techniques would be valuable for determining enantiomeric purity and confirming the (R) configuration.
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